molecular formula C11H18N4O B15311672 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B15311672
M. Wt: 222.29 g/mol
InChI Key: UWGHGZFKLCZETB-UHFFFAOYSA-N
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Description

Product Overview 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide (CAS 1341817-07-9) is a high-purity synthetic organic compound supplied with a guaranteed purity of 98% . It has a molecular formula of C 11 H 18 N 4 O and a molecular weight of 222.29 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Research Applications and Value While the specific biological pathway for this compound is under investigation, its molecular structure features a pyrazole core linked to a propanamide group, a motif present in compounds active in pharmaceutical discovery. Scientific literature indicates that structurally similar pyrazole derivatives are being explored as potent modulators of specific kinases . For instance, some pyrazole-aminopyrimidine derivatives have been investigated as LRRK2 modulators, a target relevant to Parkinson's disease research . Other research has developed pyrazole-containing quinazoline derivatives as potent and selective inhibitors of Discoidin Domain Receptors (DDR1/2) for the study of idiopathic pulmonary fibrosis . The presence of both the cyclopropylamino and pyrazole functionalities in this molecule makes it a valuable chemical intermediate for medicinal chemistry programs, particularly in the synthesis and screening of novel small-molecule libraries for kinase-related research. Handling and Safety This compound requires careful handling. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area and avoid breathing its dust or fumes .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(cyclopropylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C11H18N4O/c1-8-5-6-13-15(8)7-11(2,10(12)16)14-9-3-4-9/h5-6,9,14H,3-4,7H2,1-2H3,(H2,12,16)

InChI Key

UWGHGZFKLCZETB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)(C(=O)N)NC2CC2

Origin of Product

United States

Preparation Methods

The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of Leishmania parasites . The molecular pathways involved include the disruption of metabolic processes essential for the parasite’s growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide can be contextualized by comparing it to analogs with related scaffolds. Below is a detailed analysis:

Table 1: Structural Comparison of Selected Analogs

Compound Name CAS Number Key Structural Differences vs. Target Compound Potential Implications
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid 1340092-30-9 - 3-methylpyrazole (vs. 5-methyl)
- Carboxylic acid (vs. amide)
Altered steric effects, solubility, and metabolic stability
2-(Cyclopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide (impurity) 1250533-54-0 - Unsubstituted pyrazole (lacks 5-methyl group) Reduced steric hindrance; possible lower binding affinity
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a, 7b, 11a) N/A - Amino/hydroxy groups on pyrazole
- Additional cyano/ester substituents
Enhanced hydrogen bonding; divergent reactivity in synthesis
2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide 1249263-78-2 - Butanamide backbone (vs. propanamide) Extended chain may influence conformational flexibility

Key Findings from Structural Analysis

Pyrazole Substitution Patterns: The 5-methylpyrazole in the target compound contrasts with analogs like 1340092-30-9 (3-methylpyrazole). Unsubstituted pyrazole derivatives (e.g., 1250533-54-0) lack the methyl group, reducing steric bulk and possibly diminishing selectivity in enzyme inhibition .

Derivatives with extended backbones (e.g., butanamide, 1249263-78-2) may exhibit altered pharmacokinetic profiles due to increased molecular flexibility .

Hydrogen-Bonding Capabilities: Compounds with amino/hydroxy pyrazole groups (e.g., 7a, 11a) demonstrate enhanced hydrogen-bonding networks, as predicted by graph set analysis principles . This contrasts with the target compound, which relies on the amide and pyrazole N-atoms for intermolecular interactions.

Synthetic Accessibility: The target compound’s synthesis likely shares pathways with analogs described in and , where 1,4-dioxane and triethylamine are used as solvents and bases. However, the absence of cyano or ester groups in the target compound simplifies purification compared to derivatives like 11b .

Biological Activity

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a cyclopropyl group, an amine, and a pyrazole moiety, allows it to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C11H18N4O
  • Molecular Weight : 222.29 g/mol

The compound is characterized by its ability to modulate specific enzymes and receptors, contributing to its pharmacological properties.

Research indicates that this compound interacts with various molecular targets, influencing their activity through inhibition or activation of specific pathways. This interaction is crucial for understanding its therapeutic potential.

Enzyme Modulation

Studies have shown that this compound can act as a modulator for certain enzymes. For example, it has been evaluated for its effects on cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The ability to inhibit COX enzymes could position this compound as a candidate for anti-inflammatory therapies.

Receptor Binding Affinity

The compound's binding affinity to various receptors has also been assessed. Interaction studies often involve measuring the compound's effects on enzyme kinetics or receptor binding affinities, which are critical for determining its therapeutic applications.

Comparative Biological Activity

A comparison of structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-(Cyclopropylamino)-3-(1H-imidazol-1-yl)propanamideImidazole ring instead of pyrazoleDifferent reactivity and biological activity due to the imidazole structure
2-(Cyclopropylamino)-3-(2-methyl-1H-pyrazol-1-yl)propanamideSimilar pyrazole structure but different substitutionVariation in biological properties due to methyl substitution position
2-(Cyclopropylamino)-3-(2-methyl-1H-triazol-1-yl)propanamideTriazole ring instead of pyrazolePotentially offers enhanced stability and different reactivity patterns

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound exhibits significant inhibitory effects on COX enzymes, suggesting potential use in managing inflammatory conditions.
  • Antiviral Properties : Research has indicated that derivatives of pyrazole compounds can inhibit viral replication. For instance, related compounds have shown effectiveness against Hepatitis C virus (HCV), with EC50 values indicating potent antiviral activity .
  • Neuroprotective Effects : Some studies suggest that compounds similar to this compound may offer neuroprotective benefits by modulating pathways involved in neurodegenerative diseases.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂, pyrazole NH) and carbon backbone.
  • Infrared Spectroscopy (IR) : Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, pyrazole ring vibrations).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching C₁₁H₁₉N₃O).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) .

How can statistical design of experiments (DoE) improve the efficiency of synthesizing this compound?

Advanced
DoE minimizes experimental trials while maximizing data output. For example:

  • Factors : Temperature, solvent ratio, catalyst loading.
  • Response variables : Yield, purity.
  • Methodology : Use a fractional factorial design to screen critical parameters, followed by response surface methodology (RSM) for optimization.
  • Outcome : Reduces trial runs by 50% while identifying optimal conditions (e.g., 70°C, ethanol/water solvent mix) .

What computational methods are used to predict the reactivity and stability of intermediates during synthesis?

Q. Advanced

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediate stability (e.g., cyclopropane ring strain).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
  • Software Tools : Gaussian or ORCA for energy profiling; VMD for visualization.
  • Application : Predicts regioselectivity in pyrazole coupling steps .

How do researchers analyze conflicting spectroscopic data to resolve structural ambiguities?

Q. Advanced

  • Cross-Validation : Compare NMR/IR/MS data with computational predictions (e.g., DFT-calculated NMR shifts).
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing cyclopropyl vs. methyl protons).
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable (referenced in similar pyrazole derivatives) .

What purification techniques are recommended to achieve high yield and purity?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Ethanol/water mixtures for final amide crystallization.
  • HPLC Prep-Scale : Reverse-phase C18 columns for isolating polar byproducts .

What strategies are employed to assess the bioactivity of this compound in pharmacological studies?

Q. Advanced

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular Docking : AutoDock Vina predicts binding affinity to protein targets (e.g., pyrazole interactions with active sites).
  • ADMET Profiling : Computational tools like SwissADME predict pharmacokinetics (e.g., CYP450 metabolism).
  • Validation : Cross-reference with structural analogs (e.g., methyl pyrazole derivatives with known bioactivity) .

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